molecular formula C26H25N5O3 B11239539 4-methoxy-N-(4-((4-((4-methoxyphenyl)amino)-6-methylpyrimidin-2-yl)amino)phenyl)benzamide

4-methoxy-N-(4-((4-((4-methoxyphenyl)amino)-6-methylpyrimidin-2-yl)amino)phenyl)benzamide

Cat. No.: B11239539
M. Wt: 455.5 g/mol
InChI Key: HPGCRZZSAPNPSI-UHFFFAOYSA-N
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Description

4-methoxy-N-(4-((4-((4-methoxyphenyl)amino)-6-methylpyrimidin-2-yl)amino)phenyl)benzamide is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique structure, which includes multiple aromatic rings and functional groups, making it a subject of interest for chemists and researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxy-N-(4-((4-((4-methoxyphenyl)amino)-6-methylpyrimidin-2-yl)amino)phenyl)benzamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the use of Schiff bases reduction route, where primary amines are alkylated, and nitriles and amides are reduced in the presence of catalysts such as lithium aluminium hydride (LiAlH4) or sodium borohydride (NaBH4) .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-methoxy-N-(4-((4-((4-methoxyphenyl)amino)-6-methylpyrimidin-2-yl)amino)phenyl)benzamide undergoes various chemical reactions, including:

    Reduction: Reduction reactions typically involve the addition of hydrogen or the removal of oxygen, using reducing agents such as sodium borohydride (NaBH4) or lithium aluminium hydride (LiAlH4).

    Substitution: This compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminium hydride (LiAlH4)

    Catalysts: Palladium on carbon (Pd/C), platinum oxide (PtO2)

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce amines or alcohols.

Scientific Research Applications

4-methoxy-N-(4-((4-((4-methoxyphenyl)amino)-6-methylpyrimidin-2-yl)amino)phenyl)benzamide has diverse applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-methoxy-N-(4-((4-((4-methoxyphenyl)amino)-6-methylpyrimidin-2-yl)amino)phenyl)benzamide involves its interaction with specific molecular targets and pathways. This compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 4-methoxy-N-(4-((4-((4-methoxyphenyl)amino)-6-methylpyrimidin-2-yl)amino)phenyl)benzamide include:

Uniqueness

The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties. Its multiple functional groups and aromatic rings contribute to its versatility and potential for various applications.

Properties

Molecular Formula

C26H25N5O3

Molecular Weight

455.5 g/mol

IUPAC Name

4-methoxy-N-[4-[[4-(4-methoxyanilino)-6-methylpyrimidin-2-yl]amino]phenyl]benzamide

InChI

InChI=1S/C26H25N5O3/c1-17-16-24(28-19-10-14-23(34-3)15-11-19)31-26(27-17)30-21-8-6-20(7-9-21)29-25(32)18-4-12-22(33-2)13-5-18/h4-16H,1-3H3,(H,29,32)(H2,27,28,30,31)

InChI Key

HPGCRZZSAPNPSI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)NC2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)OC)NC4=CC=C(C=C4)OC

Origin of Product

United States

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